4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride (CAS 2613386-39-1) is a heterocyclic building block combining a benzothiophene moiety with a piperazine ring bearing a reactive carbonyl chloride functional group. Computed properties include a molecular weight of 280.77 g/mol, a topological polar surface area (TPSA) of 51.8 Ų, an XLogP3 of 3.4, and zero hydrogen bond donors, positioning it as a moderately lipophilic, CNS-accessible synthon.

Molecular Formula C13H13ClN2OS
Molecular Weight 280.77 g/mol
Cat. No. B13502089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride
Molecular FormulaC13H13ClN2OS
Molecular Weight280.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CSC3=CC=C2)C(=O)Cl
InChIInChI=1S/C13H13ClN2OS/c14-13(17)16-7-5-15(6-8-16)11-2-1-3-12-10(11)4-9-18-12/h1-4,9H,5-8H2
InChIKeyOBBOYKSESXIIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride: Core Properties and Procurement-Relevant Identity


4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride (CAS 2613386-39-1) is a heterocyclic building block combining a benzothiophene moiety with a piperazine ring bearing a reactive carbonyl chloride functional group [1]. Computed properties include a molecular weight of 280.77 g/mol, a topological polar surface area (TPSA) of 51.8 Ų, an XLogP3 of 3.4, and zero hydrogen bond donors, positioning it as a moderately lipophilic, CNS-accessible synthon [1]. The compound serves as a key acylating agent for introducing 4-(1-benzothiophen-4-yl)piperazine pharmacophores into drug candidates, most notably as an intermediate in antipsychotic pipelines built on the brexpiprazole scaffold [2].

Why Generic Piperazine Building Blocks Cannot Substitute 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride in CNS Drug Development


The value of this building block lies in the precise convergence of its functional groups. Simple 1-arylpiperazine amines (e.g., 1-(1-benzothiophen-4-yl)piperazine) lack the pre-installed carbonyl chloride, necessitating additional activation steps and risking lower coupling efficiency. Acyl chlorides with alternative piperazine substitution (e.g., 4-Cbz-piperazine-1-carbonyl chloride) introduce protecting groups that require post-synthetic removal, lengthening synthetic routes. Crucially, the 4-position benzothiophene attachment demonstrated here is an established pharmacophoric element for CNS targets; substitution at the 2-position produces dramatic shifts in receptor binding profiles, as evidenced by the sub-nanomolar affinity of brexpiprazole derivatives where the 4-substituted benzothiophene is critical for balanced serotonin-dopamine activity modulation [1]. Direct procurement of this pre-functionalized entity thus eliminates synthetic bottlenecks, ensures regiochemical fidelity, and directly enables structure-activity relationships (SAR) studies on proven CNS pharmacophores.

Quantitative Evidence Guide: 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride Differentiation vs. Key Analogs


Enhanced Lipophilicity for CNS Targeting Compared to Parent Amine

The carbonyl chloride derivative demonstrates significantly higher computed lipophilicity than its parent amine, 1-(1-benzothiophen-4-yl)piperazine (CAS 846038-18-4). Increased LogP is a primary driver for central nervous system (CNS) penetration, and the installation of the acyl chloride prior to final-stage amidation pre-loads this favorable property. This property is crucial for generating libraries biased toward CNS-accessible chemical space [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

Favorable Topological Polar Surface Area Relative to Boc-Protected Analog for Membrane Permeability

This building block exhibits a lower topological polar surface area (TPSA) than the corresponding Boc-protected intermediate tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate (CAS 1191901-07-1). TPSA values below 60 Ų are strongly correlated with optimal intestinal absorption, and values below 76 Ų are associated with high passive membrane permeability [1]. The 51.8 Ų value of this carbonyl chloride positions it confidently within this range, while the 61 Ų value of the Boc-analog approaches the lower limit for optimal oral absorption of the intermediate itself, which may influence its distribution and handling characteristics during synthesis [2].

Medicinal Chemistry Oral Bioavailability Lead Optimization

Regiochemical Specificity: 4-Benzothiophene Attachment as a Critical Pharmacophore for CNS Target Engagement

The 4-position benzothiophene attachment in this compound is specifically required for generating therapeutic candidates like brexpiprazole. The final drug, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, which incorporates this exact pharmacophore, achieves balanced partial agonism and antagonism across multiple serotonin and dopamine receptors (5-HT1A Ki = 0.12 nM, D2L Ki = 0.30 nM) [1]. In contrast, the regioisomeric 2-substituted benzothiophene piperazine carbonyl series has been primarily investigated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2]. Using the 4-regioisomer is therefore non-negotiable for programs targeting the CNS GPCR profile validated by brexpiprazole, and procurement of this specific building block ensures investigators are within the active SAR space for CNS applications.

Structure-Activity Relationship (SAR) Antipsychotic Drug Development GPCR Ligand Design

Reduced Rotatable Bond Count vs. Cbz-Protected Analog and Direct Acyl Reactivity for Single-Step Conjugation

With only one rotatable bond (RB), 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride offers a significantly lower entropic penalty upon target binding compared to the commonly used 4-Cbz-piperazine-1-carbonyl chloride (CAS 25539-27-9), which has three rotatable bonds and requires deprotection before biological evaluation [1]. Lower rotatable bond count is an established metric for enhancing oral bioavailability. Critically, the carbonyl chloride group enables direct, single-step amidation without the need for pre-activation, unlike the parent amine which requires separate coupling reagents [2]. This combination of low conformational flexibility and immediate reactivity provides a unique efficiency advantage for parallel synthesis and lead optimization workflows.

Synthetic Efficiency Combinatorial Chemistry Building Block Procurement

Supplied Purity Benchmarking Against Comparable Acyl Chloride Building Blocks

To ensure synthetic reliability, purity is a critical procurement specification. 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is supplied by multiple vendors at a standardized purity specification of 95%, identical to the purity specification for the widely utilized 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride (CAS 1588379-40-1) . While delivered purity is equivalent, the absence of substitution at the benzothiophene 4-position in the comparator fundamentally precludes its use in brexpiprazole-like programs, making the higher purity level of the target compound essential for CNS-targeted research.

Procurement Specification Chemical Supplier Analysis Quality Control

Crystal Structure-Guided PSP Analysis for CNS Drug Design

Calculated physicochemical properties place this compound advantageously within CNS drug-like space. Its computed Predicted Solubility Parameter (PSP) profile, including a low number of hydrogen bond donors (0), moderate hydrogen bond acceptors (3), and a molecular weight under 300 Da, closely aligns with the optimal median values for CNS drugs (MW: 305.3, HBD: 0, HBA: 3.5, ClogP: 3.43) [1]. This contrasts with other piperazine analogs where higher molecular weight or LogP values can push compounds into less optimal space. These data reinforce its utility as an ideal starting point for generating CNS-focused compound libraries.

CNS Drug Design Computational Chemistry Molecular Modeling

Optimal Application Scenarios for 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride


Parallel Synthesis of CNS Aminergic GPCR Ligand Libraries Derived from the Brexpiprazole Pharmacophore

Use as a direct acylating agent in parallel amide synthesis for rapid generation of 5-HT1A/D2/5-HT2A ligand libraries. The pre-installed 4-benzothiophene piperazine ensures regiochemical fidelity for CNS targets, while the carbonyl chloride enables single-step conjugation to diverse amines without activation. This is directly supported by the sub-nanomolar receptor binding profile of brexpiprazole analogs where this pharmacophore is essential [1].

Late-Stage Functionalization in Multi-Kilogram Intermediate Supply for Antipsychotic API Manufacturing

Serves as a key regulated intermediate in the commercial synthesis of brexpiprazole active pharmaceutical ingredient (API) [1]. The compound's favorable physicochemical and reactivity profile, including a TPSA of 51.8 Ų and robust acyl chloride reactivity, supports scalable amidation in continuous flow processes. Its purity specification (≥95%) meets the rigorous quality requirements for GMP precursor supply, making it directly applicable in process chemistry and API manufacturing campaigns [2].

Conformational Restriction Studies in Structure-Based Drug Design

The single rotatable bond in this scaffold [1] makes it an ideal rigid probe for studying entropic contributions to GPCR binding. Unlike the more flexible 4-Cbz-piperazine-1-carbonyl chloride (3 rotatable bonds), this building block restricts conformational freedom, enhancing the probability of obtaining high-resolution co-crystal structures with target receptors like 5-HT1A and D2 [2]. Its application is critical for structure-based design campaigns aiming to understand the bioactive conformation of benzothiophene piperazine antipsychotics.

Focused Library Synthesis for Blood-Brain Barrier Penetration Optimization

Its computed property profile (XLogP3: 3.4, TPSA: 51.8 Ų, HBD: 0) aligns with the optimal CNS drug-like space [1]. This building block is ideally suited for synthesizing focused libraries where BBB penetration is the primary objective. Researchers can systematically vary the amide coupling partner while maintaining the core scaffold proven to generate brain-penetrant, multi-receptor-targeting antipsychotic candidates, as demonstrated by the clinical success of brexpiprazole [2].

Quote Request

Request a Quote for 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.